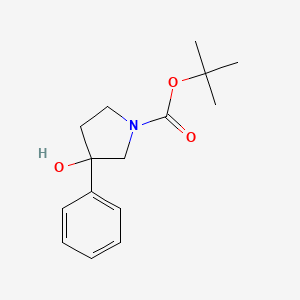
1-Boc-3-phenyl-3-hydroxypyrrolidine
Übersicht
Beschreibung
1-Boc-3-phenyl-3-hydroxypyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a phenyl group and a hydroxyl group, and protected by a tert-butoxycarbonyl (Boc) group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
The synthesis of 1-Boc-3-phenyl-3-hydroxypyrrolidine typically involves the protection of the amino group in pyrrolidine with a Boc group, followed by the introduction of the phenyl and hydroxyl substituents. One common method involves the reaction of pyrrolidine with tert-butyl dicarbonate (Boc2O) to form the Boc-protected pyrrolidine.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
1-Boc-3-phenyl-3-hydroxypyrrolidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The compound can undergo reduction reactions, particularly at the phenyl group, to form different substituted derivatives.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Hydrolysis: The Boc group can be hydrolyzed to yield the free amine, which can then participate in additional reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and acids like hydrochloric acid for Boc deprotection. Major products formed from these reactions include various substituted pyrrolidines and derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
1-Boc-3-phenyl-3-hydroxypyrrolidine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is a precursor in the synthesis of drugs targeting neurological disorders and cancer.
Wirkmechanismus
The mechanism of action of 1-Boc-3-phenyl-3-hydroxypyrrolidine involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon Boc group removal. The phenyl and hydroxyl groups can interact with biological targets, influencing pathways related to enzyme inhibition or receptor binding .
Vergleich Mit ähnlichen Verbindungen
1-Boc-3-phenyl-3-hydroxypyrrolidine can be compared with other similar compounds such as:
1-Boc-3-hydroxypyrrolidine: Lacks the phenyl group, making it less hydrophobic and potentially less active in certain biological contexts.
1-Boc-3-phenylpyrrolidine: Lacks the hydroxyl group, which may reduce its reactivity and versatility in chemical synthesis.
3-phenyl-3-hydroxypyrrolidine: Lacks the Boc protection, making it more reactive but less stable under certain conditions.
The uniqueness of this compound lies in its combination of functional groups, providing a balance of stability and reactivity that is valuable in both research and industrial applications.
Eigenschaften
IUPAC Name |
tert-butyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-14(2,3)19-13(17)16-10-9-15(18,11-16)12-7-5-4-6-8-12/h4-8,18H,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVXRTSOZHJSGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















